molecular formula C6H7NO2S B1291356 2-Amino-5-methylthiophene-3-carboxylic acid CAS No. 41940-47-0

2-Amino-5-methylthiophene-3-carboxylic acid

Cat. No. B1291356
CAS RN: 41940-47-0
M. Wt: 157.19 g/mol
InChI Key: IRVJCXLYRSTUQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-methylthiophene-3-carboxylic acid is a compound that belongs to the class of organic compounds known as thiophenes with a carboxylic acid group and an amino group. It is a derivative of thiophene, a heterocyclic compound with a sulfur atom. This compound is of interest due to its potential applications in medicinal chemistry and as a building block for various chemical syntheses .

Synthesis Analysis

The synthesis of derivatives of 2-aminothiophene-3-carboxylic acid can be achieved through various methods. A practical protocol for the synthesis of N-arylated methyl 2-aminothiophene-3-carboxylate has been developed using Chan-Lam cross-coupling, which allows for the introduction of aryl groups into the molecule . Microwave-assisted synthesis has also been reported as a rapid method to obtain 2-aminothiophene-3-carboxylic acid derivatives, demonstrating the efficiency of this technique in organic synthesis . Additionally, the one-pot Gewald synthesis is another method that has been used to synthesize 2-aminothiophene derivatives by reacting aryl alkyl ketones with ethyl cyanoacetate and elemental sulfur .

Molecular Structure Analysis

The molecular structure of 2-aminothiophene-3-carboxylic acid derivatives can be complex, as seen in the synthesis of triorganotin(IV) derivatives. These derivatives have been characterized by various spectroscopic techniques, including NMR, IR, Raman, and Mossbauer spectroscopy. X-ray crystallography has provided detailed insights into the geometry of these molecules, revealing trigonal bipyramidal structures with organic groups on the equatorial plane .

Chemical Reactions Analysis

2-Amino-5-methylthiophene-3-carboxylic acid and its derivatives can undergo various chemical reactions. For instance, photolysis of aliphatic carboxylic acids in the presence of 2-aminothiophenol leads to the formation of 2-methylthioaniline and benzothiazolines . The reaction of 3-amino-2-carbamoylthiophene with cycloalkanones forms imines, indicating the reactivity of the amino group in condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminothiophene-3-carboxylic acid derivatives are influenced by their functional groups. The presence of the carboxylic acid group contributes to the acidity and potential for salt formation, while the amino group can participate in hydrogen bonding and nucleophilic reactions. The antimicrobial activity of some N-benzyl substituted derivatives has been tested, showing good activity against both Gram-negative and Gram-positive bacteria, which suggests that these compounds could be useful in the development of new antibacterial agents .

Scientific Research Applications

  • Medicinal Chemistry

    • Thiophene-based analogs are considered a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
    • For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
  • Industrial Chemistry and Material Science

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
  • Synthesis of Zinc and Cadmium Carboxylate Complexes

    • 3-Methyl-2-thiophenecarboxylic acid has been used in the synthesis of zinc and cadmium carboxylate complexes .
  • Synthesis of New Compounds

    • Thiophene-based analogs have been used in the synthesis of new compounds through various reactions . For instance, a [3+2] cycloaddition reaction of certain substrates with an alkyne moiety and regioselective cycloisomerization led to the formation of new thiophenes .
  • Voltage-Gated Sodium Channel Blocker

    • Certain thiophene-based drugs, such as articaine (a 2,3,4-trisubstituent thiophene), are used as voltage-gated sodium channel blockers . Articaine is used as a dental anesthetic in Europe .
  • Anti-Inflammatory and Anti-Psychotic Drugs

    • Thiophene-based drugs have been reported to possess anti-inflammatory and anti-psychotic properties . For example, Tipepidine, a drug containing a thiophene nucleus, is used for these purposes .
  • Synthesis of 2-Aminothiophene-3-Carbonitrile Derivatives

    • The solvent-free synthesis of 2-aminothiophene-3-carbonitrile derivatives has been studied . This process uses high-speed vibration milling and environmentally friendly Et2NH as a catalyst . The reaction conditions were optimized, and the derivatives were obtained in good yield .
  • Synthesis of 5-Amino-3-Methyl-4-(1H-Pyrrol-1-Yl)Thiophene-2-Carboxylates

    • A one-pot strategy has been used for the synthesis of various 4-alkoxy-5-amino-3-methylthiophene-2-carbonitriles . They also furnished the synthesis of alkyl 5-amino-3-methyl-4-(1H-pyrrol-1-yl)thiophene-2-carboxylates using (1H-pyrrol-1-yl)allene in a similar pathway .
  • Thiophene Substitution Chemistry

    • Thiophene and its substituted derivatives have been used extensively in substitution reactions . These reactions include electrophilic, nucleophilic, or radical reactions . These methods and their applications in modern chemistry are well-investigated .

Future Directions

Thiophene derivatives, including “2-Amino-5-methylthiophene-3-carboxylic acid”, continue to attract interest due to their wide range of properties and applications. They are particularly important in the field of medicinal chemistry, where they are used to improve advanced compounds with a variety of biological effects .

properties

IUPAC Name

2-amino-5-methylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-3-2-4(6(8)9)5(7)10-3/h2H,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRVJCXLYRSTUQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620277
Record name 2-Amino-5-methylthiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-methylthiophene-3-carboxylic acid

CAS RN

41940-47-0
Record name 2-Amino-5-methylthiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-amino-5-methylthiophene-3-carboxylic acid methyl ester (13.7 g, 80 mmol) in MeOH/H2O/THF (400 mL, 1:1:1) is added LiOH.H2O (16 g, 400 mmol). The solution is heated to 50° C. After 4 hours, the solution is concentrated. The resulting residue is dissolved in water. The pH of the solution is adjusted to between 5-6 using 1 N HCl. The precipitate is collected by filtration, washed with a small amount of water and is dried under vacuum. The title compound (12 g, 76 mmol) is obtained as a yellow solid.
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Name
MeOH H2O THF
Quantity
400 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-methylthiophene-3-carboxylic acid
Reactant of Route 2
2-Amino-5-methylthiophene-3-carboxylic acid
Reactant of Route 3
2-Amino-5-methylthiophene-3-carboxylic acid
Reactant of Route 4
2-Amino-5-methylthiophene-3-carboxylic acid
Reactant of Route 5
2-Amino-5-methylthiophene-3-carboxylic acid
Reactant of Route 6
2-Amino-5-methylthiophene-3-carboxylic acid

Citations

For This Compound
2
Citations
KH Bozorov, KH Gadoev… - … Chemical Journal/O' …, 2019 - search.ebscohost.com
… 2-Amino-5-methylthiophene-3-carboxylic acid (1.45 mmol) and triphosgene (2.2 mmol) in dry 1.4dioxane (5 mL) was refluxed for 10 hours. Ice-water was added to the mixture and the …
Number of citations: 0 search.ebscohost.com
M Katane, S Yamada, G Kawaguchi… - Journal of medicinal …, 2015 - ACS Publications
… manner (Figure 1), and the values for the 50% inhibitory concentration (IC 50 ) of three compounds (5-aminonicotinic acid [compound 2], 2-amino-5-methylthiophene-3-carboxylic acid […
Number of citations: 21 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.